2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide
Description
2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide is a synthetic organic compound Its structure includes a pyridine ring substituted with a carboxamide group and an oxolane ring
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-pyridin-4-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-12-2-5-16-6-3-12)11-1-7-17-14(9-11)21-13-4-8-20-10-13/h1-3,5-7,9,13H,4,8,10H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXENWKWCSUJZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor.
Attachment of the oxolane ring to the pyridine: This step may involve nucleophilic substitution reactions.
Formation of the carboxamide group: This can be done by reacting the pyridine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the development of novel materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-3-carboxamide: Similar structure but with the carboxamide group in a different position.
2-(oxolan-3-yloxy)-N-(pyridin-2-yl)pyridine-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide lies in its specific substitution pattern and the presence of both an oxolane ring and a carboxamide group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(Oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- Chemical Structure :
Research indicates that this compound may act through multiple biological pathways:
- Inhibition of Ion Channels : The compound has been shown to inhibit sodium channels, specifically Na v 1.8, which is involved in pain signaling and inflammatory responses. This inhibition may contribute to analgesic effects observed in preclinical models .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antibacterial properties. The introduction of specific functional groups enhances their efficacy against various bacterial strains, indicating a potential application in treating infections .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .
Table 1: Biological Activity Summary
Case Study 1: Analgesic Properties
A study evaluated the analgesic properties of this compound in a rodent model of neuropathic pain. The results demonstrated a significant reduction in pain scores compared to the control group, suggesting its potential as a novel analgesic agent.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests a promising role in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
